tert-Butyl acrylate
Overview
Description
Tert-Butyl acrylate (tBA) is an organic chemical compound with the linear formula CH2=CHCOOC(CH3)3 . It is a monomer used to produce poly(tert-butyl acrylate) (PtBA) polymers and copolymers, and poly(acrylic acid) polyelectrolyte brushes . It can undergo radiation polymerization to form TBA-gels for radio-fluorogenic dose imaging applications .
Synthesis Analysis
TBA can be polymerized by anionic or radical means . Controlled polymerizations were performed using a CuBr/N,N,N‘,N‘,N‘-pentamethyldiethylenetriamine catalyst system in conjunction with an alkyl bromide as the initiator . It can also undergo radiation polymerization .Molecular Structure Analysis
The molecular formula of tBA is C7H12O2 . The InChI representation is InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3 .Chemical Reactions Analysis
TBA can undergo free-radical polymerization, which is a common method used to produce polymeric materials . It can also undergo Atom Transfer Radical Polymerization (ATRP) .Physical And Chemical Properties Analysis
TBA is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be used to impart properties such as chemical resistance, hydrophobicity, hardness, scratch resistance, adhesion, heat resistance, high solids, and weatherability to polymers .Scientific Research Applications
Polymerization and Co-Polymerization
- Scientific Field: Polymer Chemistry
- Application Summary: TBA is a mono-functional monomer with high reactivity. It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk .
- Methods of Application: The polymerization process involves the reaction of TBA with a variety of monomers such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
- Results or Outcomes: The resulting polymers exhibit high hydrophobicity, hardness, heat and chemical resistance, and reduced viscosity at high solid content .
Synthesis of Cyclic Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: TBA is used in the development of ring-expansion RAFT (RE-RAFT) polymerization for the synthesis of cyclic polymers .
- Methods of Application: The RE-RAFT of TBA yields a mixture of polymers exhibiting a bimodal size exclusion chromatography (SEC) trace .
- Results or Outcomes: The resulting polymer mixture was found to contain large-sized cyclic polymers generated by the fusion of smaller-sized cyclic polymers during the RE-RAFT polymerization process .
Synthesis of Asymmetric Membranes
- Scientific Field: Material Science
- Application Summary: TBA can be used as a building block in the synthesis of asymmetric membranes .
- Results or Outcomes: The resulting asymmetric membranes are potentially useful in filtration, separation, or gas permeation processes .
Preparation of Copolymer Binder for Lithium-Ion Batteries
- Scientific Field: Energy Storage
- Application Summary: TBA is used as a monomer in the preparation of a siloxane-incorporated copolymer binder for silicon anodes in lithium-ion batteries .
- Results or Outcomes: The resulting copolymer binder improves the performance of lithium-ion batteries .
Radio-Fluorogenic Dose Imaging
- Scientific Field: Medical Physics
- Application Summary: TBA undergoes radiation polymerization to form TBA-gels for radio-fluorogenic dose imaging applications .
- Results or Outcomes: The resulting TBA-gels can be used for dose imaging in radiation therapy .
Synthesis of Low-Dielectric Polyimide Films
- Scientific Field: Microelectronics
- Application Summary: TBA is used in the synthesis of low-dielectric polyimide films, which are of great significance in the field of the microelectronics industry .
- Methods of Application: The synthesis involves a low-temperature polymerization strategy, which employed tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .
- Results or Outcomes: The resulting polyimide films exhibit excellent thermal, mechanical, and dielectric properties, and have been applied in insulation layers, buffer coatings, and passivation layers in the microelectronics industry .
Hydrophobicity Enhancement in Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: TBA is used to impart high hydrophobicity to polymers .
- Results or Outcomes: The resulting polymers exhibit high hydrophobicity, which can be beneficial in various applications such as coatings .
Reactive Diluent
Safety And Hazards
Future Directions
TBA holds great promise for large-scale production, not only because of its efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology . The new-type hydrophobic force assembled PCs may open an innovative avenue toward new-generation energy-saving devices .
properties
IUPAC Name |
tert-butyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSCDLOGDJUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-27-3 | |
Record name | Poly(tert-butyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8029652 | |
Record name | tert-Butyl acrylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8029652 | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [HSDB] Clear colorless liquid; Stabilized with 10-20 ppm of methyl ether of hydroquinone to prevent spontaneous polymerization; [OECD SIDS] | |
Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl acrylate | |
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Boiling Point |
120 °C | |
Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
66 °F OC | |
Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
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Density |
0.879 AT 25 °C | |
Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
tert-Butyl acrylate | |
Color/Form |
LIQUID | |
CAS RN |
1663-39-4 | |
Record name | tert-Butyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1663-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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Record name | tert-Butyl acrylate | |
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Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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Record name | tert-Butyl acrylate | |
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Record name | tert-butyl acrylate | |
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Record name | TERT-BUTYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M2CD1O3G | |
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Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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